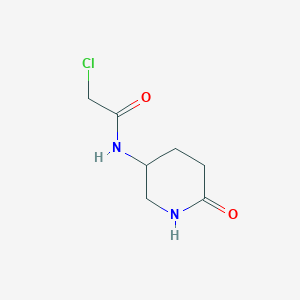![molecular formula C18H13ClF3N3O2S B2419722 N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 685107-85-1](/img/structure/B2419722.png)
N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a useful research compound. Its molecular formula is C18H13ClF3N3O2S and its molecular weight is 427.83. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazole Derivatives in Chemotherapeutic Development
The research applications of N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide are closely tied to the broader category of benzothiazole derivatives, which are noted for their extensive pharmaceutical applications. These derivatives, including structurally simple 2-arylbenzothiazoles, are recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. Some benzothiazole compounds are in clinical use for various diseases and disorders, with an increasing interest in the development of benzothiazole-based chemotherapeutic agents. This interest is driven by the structural simplicity and ease of synthesis of benzothiazole, which offers a vast potential for the creation of chemical libraries that could lead to new chemical entities in the market (Kamal et al., 2015; Ahmed et al., 2012).
Benzothiazole as a Medicinal Scaffold
Benzothiazole is identified as a significant heterocyclic compound due to the unique methine center present in the thiazole ring, making it an essential part of many natural and synthetic bioactive molecules. It is involved in various pharmacological activities and is considered less toxic, with its derivatives showing enhanced activities. This recognition has established benzothiazole scaffold as a critical moiety in medicinal chemistry, with activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer (Bhat & Belagali, 2020).
Structural Modifications for Antitumor Applications
Recent advances have shown that structural modifications of the benzothiazole scaffold, particularly 2-arylbenzothiazoles, are crucial in developing antitumor agents. These derivatives and their conjugates are promising due to their potent anticancer activity and potential in drug development. Despite promising results in tumor response, thorough characterization of their toxicity is essential for their safe clinical use (Ahmed et al., 2012).
Benzothiazole Derivatives in Antimicrobial and Antiviral Research
Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral capabilities, making them crucial in addressing multi-drug resistant pathogens and severe causative agents like SARS-CoV-2. These derivatives, including Schiff bases, azo dyes, and metal complexes, exhibit various modes of action against microorganisms or viruses, suggesting their potential in developing new antimicrobial or antiviral agents (Elamin et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S/c19-11-7-5-10(6-8-11)13(23-16(27)18(20,21)22)9-15(26)25-17-24-12-3-1-2-4-14(12)28-17/h1-8,13H,9H2,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMRUHPHTSFQPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC(C3=CC=C(C=C3)Cl)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)
![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)


![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)


![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)

![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)
